molecular formula C18H15FN2O3S2 B2588145 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922624-19-9

4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2588145
CAS No.: 922624-19-9
M. Wt: 390.45
InChI Key: PHGINEYLSGFNQS-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethylsulfonyl group at the para position and a 4-(4-fluorophenyl)thiazol-2-yl moiety as the amine substituent. Its synthesis typically involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(4-fluorophenyl)thiazole using EDCI/HOBt activation, yielding ~33% after purification . Structural confirmation relies on $ ^1H $-NMR, $ ^{13}C $-NMR, and LC-MS data .

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGINEYLSGFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by the reaction of the thiazole derivative with benzoyl chloride in the presence of a base.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by the reaction of the benzamide derivative with ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: It is studied for its potential use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study the interactions of thiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer progression.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • 4-(Pyridin-2-yl)thiazole Derivatives: 7b: 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () replaces the fluorophenyl with pyridin-2-yl. The pyridine nitrogen may enhance solubility but reduce lipophilicity compared to the fluorophenyl group.
  • Halogenated Aryl Derivatives :

    • Compound 50 : N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide () substitutes fluorophenyl with bromophenyl, increasing molecular weight (Br: 79.9 vs. F: 19.0) and polarizability, which may enhance hydrophobic interactions .

Sulfonyl Group Modifications

  • Diethylsulfamoyl Analogs: 4-(Diethylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide () replaces ethylsulfonyl with diethylsulfamoyl. The addition of two ethyl groups increases steric bulk and lipophilicity (clogP ~3.5 vs.
  • Piperidinylsulfonyl Derivatives :

    • 2D216 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () introduces a cyclic amine, which may improve solubility via protonation at physiological pH .

Positional Isomerism and Electronic Effects

  • 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () shifts the ethylsulfonyl group to the meta position. This alteration could disrupt planarity, reducing π-π stacking efficiency with target proteins compared to the para-substituted target compound .

Table 1: Key Properties of Selected Analogs

Compound Name Thiazole Substituent Sulfonyl Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-(4-Fluorophenyl) Ethylsulfonyl 404.45 Not reported 33
7b 4-(Pyridin-2-yl) Ethylsulfonyl 401.47 Not reported 33
Compound 50 4-(4-Bromophenyl) N,N-Dimethylsulfamoyl 466.37 Not reported Not reported
4-(Diethylsulfamoyl)-N-(4-(4-FPh)Thiazol) 4-(4-Fluorophenyl) Diethylsulfamoyl 437.52 Not reported Not reported
GSK1570606A 4-(Pyridin-2-yl) None (Acetamide) 329.35 Not reported Not reported

Key Observations:

  • Synthetic Yields : The target compound and 7b share similar yields (~33%), suggesting comparable reactivity of fluorophenyl and pyridinyl thiazole precursors .
  • Electronic Effects : Ethylsulfonyl groups provide moderate electron-withdrawing effects, whereas dimethylsulfamoyl (Compound 50) introduces stronger electron donation via the amine, altering charge distribution .

Biological Activity

4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylsulfonyl group, and a fluorophenyl moiety, which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antitumor activity. A study reported that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins such as Bcl-2. For example, compounds similar to this compound demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AJurkat1.61 ± 1.92Bcl-2 inhibition
Compound BA-4311.98 ± 1.22Apoptosis induction
This compoundHCT116<1.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. Studies have shown that specific structural features enhance their efficacy against microbial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10
This compoundCandida albicans8

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate the activity of receptors associated with inflammatory responses and cancer progression.
  • Induction of Apoptosis : By activating caspases and disrupting mitochondrial membrane potential, the compound promotes apoptosis in malignant cells.

Study on Anticancer Efficacy

A recent study highlighted the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The results showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Figure 1: Tumor Growth Inhibition by Thiazole Derivatives

Tumor Growth Inhibition

Study on Antimicrobial Properties

In another investigation, the antimicrobial activity of various thiazole derivatives was assessed against drug-resistant bacterial strains. The study found that compounds with electron-withdrawing groups exhibited enhanced activity due to improved binding affinity to bacterial targets.

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